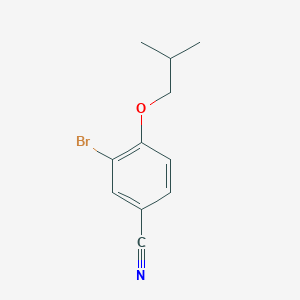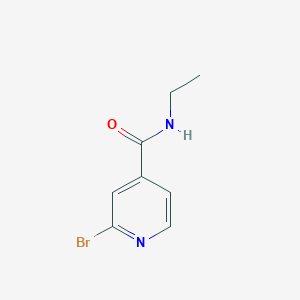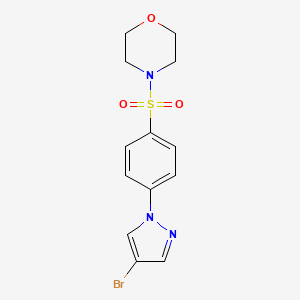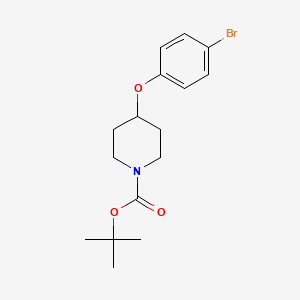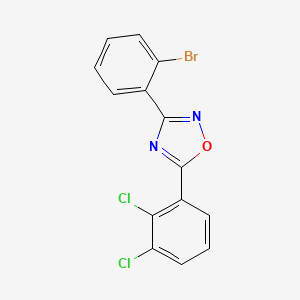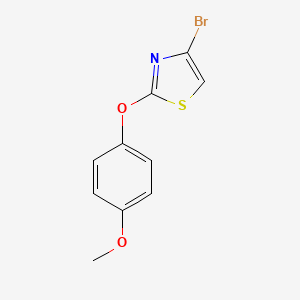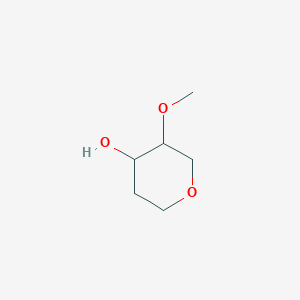
3-Methoxyoxan-4-ol
Overview
Description
3-Methoxyoxan-4-ol is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol It is a derivative of oxane, featuring a methoxy group at the third position and a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyoxan-4-ol can be achieved through several methods. One common approach involves the reaction of oxane derivatives with methanol under acidic conditions to introduce the methoxy group at the desired position . Another method includes the use of protective groups to selectively functionalize the oxane ring, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyoxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted oxane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxyoxan-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxyoxan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyoxane: Lacks the hydroxyl group at the fourth position, making it less reactive in certain chemical reactions.
4-Hydroxyoxane: Lacks the methoxy group, which affects its solubility and reactivity.
3,4-Dimethoxyoxane:
Uniqueness
3-Methoxyoxan-4-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
3-methoxyoxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-6-4-9-3-2-5(6)7/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUUNQQSIGKNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)
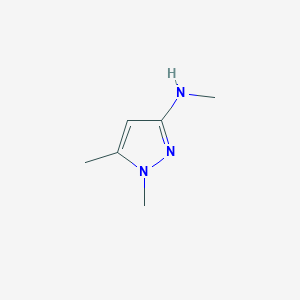

![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)
![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
